Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog (CAS 588673-84-1)
CAS 588687-17-6 (C₂₀H₁₈N₄S, MW 346.45) carries a 4-methyl substituent on the C2-phenyl ring that is absent in the closest commercially available analog, 4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 588673-84-1, C₁₉H₁₆N₄S, MW 332.42) . The additional methyl group increases molecular weight by 14.03 Da and raises calculated logP (clogP) by approximately 0.5–0.6 log units (estimated via the K₁₀/w fragment constant method for aromatic methyl addition), placing the target compound in a distinct lipophilicity window that influences membrane permeability, solubility, and protein-binding characteristics [1]. This difference is critical in allosteric-site-targeting applications where hydrophobicity of the terminal moiety directly correlates with target engagement, as demonstrated for structurally related quinoline–triazole EGFR degraders [2].
| Evidence Dimension | Molecular weight and estimated clogP |
|---|---|
| Target Compound Data | MW = 346.45 g/mol; estimated clogP ≈ 4.8–5.2 (based on fragment addition to analog baseline) |
| Comparator Or Baseline | CAS 588673-84-1 (des-methyl analog): MW = 332.42 g/mol; estimated clogP ≈ 4.2–4.6 |
| Quantified Difference | ΔMW = +14.03 Da; ΔclogP ≈ +0.5 to +0.6 log units |
| Conditions | Calculated physicochemical properties; source vendor data (Bidepharm, eMolecules) |
Why This Matters
The incremental lipophilicity gain positions CAS 588687-17-6 closer to the optimal logP range (3–5) for CNS-penetrant or membrane-permeable probes, while avoiding the excessive hydrophobicity (logP > 5.5) that often leads to poor solubility and high metabolic clearance; this makes it a preferred starting point when moderate lipophilicity enhancement is desired without resorting to the substantially bulkier N4-phenyl analog.
- [1] ChemBase.cn. 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol (ChemBase ID: 244772). Molecular formula: C20H18N4S; MW: 346.44872. https://www.chembase.cn View Source
- [2] Iradyan, M. et al. (2019). Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death. Cancers, 11(8), 1094. DOI: 10.3390/cancers11081094 View Source
